Copper(II)i-butyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

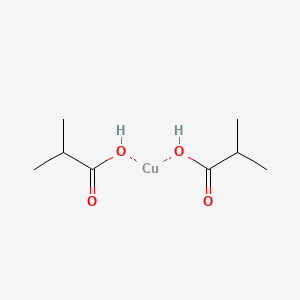

Copper(II)i-butyrate is a chemical compound with the molecular formula C8H14CuO4 and a molecular weight of 237.74 g/mol . It is a coordination compound where copper is in the +2 oxidation state, coordinated by two i-butyrate ligands. This compound is typically found in a solid form and is known for its blue color .

Preparation Methods

Copper(II)i-butyrate can be synthesized through various methods. One common synthetic route involves the reaction of copper(II) hydroxide with i-butyrate acid under controlled conditions. The reaction typically proceeds as follows:

Cu(OH)2+2C4H8O2→Cu(C4H7O2)2+2H2O

In industrial settings, the production of this compound may involve the use of copper(II) oxide or copper(II) carbonate as starting materials, reacting with i-butyrate acid in a solvent such as ethanol or water .

Chemical Reactions Analysis

Copper(II)i-butyrate undergoes various chemical reactions, including:

-

Oxidation-Reduction Reactions: : this compound can participate in redox reactions where copper(II) is reduced to copper(I) or elemental copper. For example, in the presence of reducing agents like hydrazine, copper(II) can be reduced to copper(I).

-

Substitution Reactions: : The i-butyrate ligands in this compound can be substituted by other ligands such as acetate or chloride under appropriate conditions. For instance, reacting this compound with hydrochloric acid can yield copper(II) chloride and i-butyrate acid.

-

Complex Formation: : this compound can form complexes with various ligands, including amines and phosphines, leading to the formation of coordination compounds with different properties .

Scientific Research Applications

Copper(II)i-butyrate has several applications in scientific research:

-

Catalysis: : It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds. Its ability to stabilize reactive intermediates makes it valuable in various catalytic processes.

-

Biological Studies: : this compound is used in studies related to copper metabolism and its role in biological systems. It serves as a model compound to understand the behavior of copper in biological environments.

-

Material Science: : This compound is used in the preparation of copper-containing materials, including thin films and nanoparticles. These materials have applications in electronics, optics, and antimicrobial coatings .

Mechanism of Action

The mechanism of action of Copper(II)i-butyrate involves its ability to interact with biological molecules and catalyze chemical reactions. In biological systems, copper ions from this compound can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids . This property is exploited in antimicrobial applications where copper ions disrupt microbial cell membranes and induce oxidative stress .

Comparison with Similar Compounds

Copper(II)i-butyrate can be compared with other copper(II) carboxylates such as copper(II) acetate and copper(II) propionate:

-

Copper(II) Acetate: : This compound has a similar structure but with acetate ligands instead of i-butyrate. It is commonly used in organic synthesis and as a precursor for other copper compounds.

-

Copper(II) Propionate: : Similar to this compound, this compound has propionate ligands. It is used in similar applications, including catalysis and material science.

The uniqueness of this compound lies in its specific ligand environment, which can influence its reactivity and stability in different chemical and biological contexts .

Biological Activity

Copper(II)i-butyrate, a coordination compound with the formula C8H14CuO4, has garnered attention for its biological activity, particularly in the fields of microbiology, catalysis, and medicinal chemistry. This article explores its mechanisms of action, potential applications, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound consists of copper ions coordinated with butyrate ligands. The molecular weight is approximately 237.74 g/mol.

- Synthesis : It can be synthesized through the reaction of copper(II) hydroxide and butyric acid under controlled conditions:

Cu OH 2+2C4H8O2→Cu C4H7O2)2+2H2O

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules, influencing various physiological processes:

- Redox Activity : Copper ions can participate in redox reactions, generating reactive oxygen species (ROS), which may lead to oxidative stress in cells. This mechanism is crucial in understanding its antimicrobial properties and potential cytotoxicity.

- Enzyme Interaction : The compound can inhibit enzyme activity by binding to active sites, affecting metabolic pathways. This property is significant in exploring its therapeutic applications.

- Microbial Impact : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further research in infection control and treatment strategies .

Antimicrobial Properties

A notable study investigated the effects of this compound on microbial communities in the gastrointestinal tract. The findings revealed that pharmacological doses of copper significantly altered the composition of microbial flora, enhancing the resistance of E. coli strains to antibiotics such as chloramphenicol and ciprofloxacin . This suggests that while copper has antimicrobial effects, it may also contribute to increased resistance rates in certain bacterial populations.

Catalytic Applications

This compound has also been studied for its catalytic properties in organic synthesis. It serves as a catalyst in various reactions, including carbon-carbon bond formations, which are essential for developing complex organic molecules. Its ability to stabilize reactive intermediates makes it valuable in synthetic chemistry.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other copper carboxylates:

| Compound | Structure | Applications |

|---|---|---|

| Copper(II) Acetate | Acetate ligands | Organic synthesis, precursor for drugs |

| Copper(II) Propionate | Propionate ligands | Catalysis, material science |

| This compound | Butyrate ligands | Antimicrobial studies, catalysis |

Properties

IUPAC Name |

copper;2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O2.Cu/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6); |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDVTSVMVUHJHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)O.CC(C)C(=O)O.[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16CuO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.